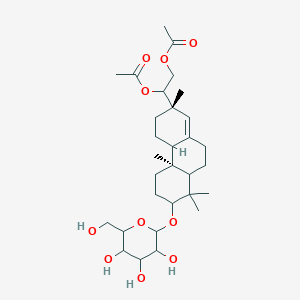
beta-D-Glucopyranoside,(3alpha,5beta,9beta,10alpha,20R)-20,21-bis(acetyloxy)-4,4-dimethylpregn-8(14)en-3-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranoside,(3alpha,5beta,9beta,10alpha,20R)-20,21-bis(acetyloxy)-4,4-dimethylpregn-8(14)en-3-yl: is a complex organic compound that belongs to the class of steroid glycosides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside,(3alpha,5beta,9beta,10alpha,20R)-20,21-bis(acetyloxy)-4,4-dimethylpregn-8(14)en-3-yl typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of acetyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranoside,(3alpha,5beta,9beta,10alpha,20R)-20,21-bis(acetyloxy)-4,4-dimethylpregn-8(14)en-3-yl: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Beta-D-Glucopyranoside,(3alpha,5beta,9beta,10alpha,20R)-20,21-bis(acetyloxy)-4,4-dimethylpregn-8(14)en-3-yl: has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its role in cellular processes and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside,(3alpha,5beta,9beta,10alpha,20R)-20,21-bis(acetyloxy)-4,4-dimethylpregn-8(14)en-3-yl involves its interaction with specific molecular targets and pathways. This may include binding to receptors, modulating enzyme activity, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to beta-D-Glucopyranoside,(3alpha,5beta,9beta,10alpha,20R)-20,21-bis(acetyloxy)-4,4-dimethylpregn-8(14)en-3-yl include other steroid glycosides and acetylated steroids. These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H48O10 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
[2-acetyloxy-2-[(2S,4bS)-2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethyl] acetate |
InChI |
InChI=1S/C30H48O10/c1-16(32)37-15-23(38-17(2)33)29(5)11-9-19-18(13-29)7-8-21-28(3,4)22(10-12-30(19,21)6)40-27-26(36)25(35)24(34)20(14-31)39-27/h13,19-27,31,34-36H,7-12,14-15H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,29-,30-/m0/s1 |
InChI Key |
AALUKTCMUIGJEG-ZVSXWRGNSA-N |
Isomeric SMILES |
CC(=O)OCC([C@]1(CCC2C(=C1)CCC3[C@]2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















